Product packaging for Tert-butyl N-[(E)-but-2-enyl]carbamate(Cat. No.:CAS No. 144019-19-2)

Tert-butyl N-[(E)-but-2-enyl]carbamate

Cat. No.: B115778
CAS No.: 144019-19-2
M. Wt: 171.24 g/mol
InChI Key: YQEOMPQSOWBOME-AATRIKPKSA-N
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Description

Significance of the tert-Butyloxycarbonyl (Boc) Protecting Group in Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis. dicp.ac.cnnih.gov Its popularity stems from a combination of factors that render it highly effective for masking the nucleophilic and basic nature of the amino group during various synthetic transformations. nih.gov

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org This process converts the highly reactive amine into a carbamate (B1207046), which is significantly less nucleophilic and basic. rsc.org The stability of the Boc group under a wide range of reaction conditions, including exposure to most nucleophiles and bases, makes it an invaluable tool in multistep synthesis. rsc.org

A key advantage of the Boc group is its facile removal under anhydrous acidic conditions. rsc.org Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently cleaves the carbamate to regenerate the free amine. amanote.com This deprotection strategy is orthogonal to many other common protecting groups, allowing for selective deprotection in complex molecules. nih.gov

Key Features of the Boc Protecting Group:

FeatureDescription
Stability Resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. nih.gov
Introduction Commonly introduced using di-tert-butyl dicarbonate (Boc₂O). rsc.org
Cleavage Readily removed under mild acidic conditions (e.g., TFA, HCl). amanote.com
Orthogonality Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. nih.gov

Overview of (E)-Allylic Amine Scaffolds in Complex Target Synthesis

(E)-Allylic amines are valuable building blocks in organic synthesis due to their versatile reactivity. The carbon-carbon double bond and the adjacent amine functionality provide multiple sites for chemical modification, allowing for the introduction of new functional groups and the construction of complex molecular frameworks. The stereochemistry of the double bond, in this case, the (E)- or trans-configuration, plays a crucial role in directing the stereochemical outcome of subsequent reactions.

These scaffolds are found in a variety of natural products and pharmaceuticals and serve as key intermediates in their synthesis. The allylic amine motif can be elaborated through a wide range of transformations, including epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions.

Research Focus on Tert-butyl N-[(E)-but-2-enyl]carbamate as a Model System

This compound serves as an excellent model system for studying the reactivity and synthetic applications of N-Boc protected (E)-allylic amines. This compound incorporates the robust Boc protecting group and a stereodefined (E)-allylic amine scaffold. Its relatively simple structure allows for clear analysis of reaction outcomes and the development of new synthetic methodologies.

Properties of this compound:

PropertyValue
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
IUPAC Name This compound
CAS Number 144019-19-2

Research utilizing substrates like this compound can provide valuable insights into the development of stereoselective reactions. For instance, the double bond in this molecule can be a target for asymmetric transformations, such as asymmetric hydrogenation or epoxidation, leading to the formation of chiral products that are valuable intermediates in the synthesis of enantiomerically pure compounds. nih.gov

The N-Boc protecting group in this compound not only masks the amine but can also influence the stereochemical course of reactions at the allylic position. The bulky tert-butyl group can direct the approach of reagents, leading to high levels of diastereoselectivity in certain transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B115778 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 144019-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144019-19-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

tert-butyl N-[(E)-but-2-enyl]carbamate

InChI

InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+

InChI Key

YQEOMPQSOWBOME-AATRIKPKSA-N

SMILES

CC=CCNC(=O)OC(C)(C)C

Isomeric SMILES

C/C=C/CNC(=O)OC(C)(C)C

Canonical SMILES

CC=CCNC(=O)OC(C)(C)C

Synonyms

Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester, (E)- (9CI)

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N E but 2 Enyl Carbamate and Analogues

Direct N-Boc Protection Strategies for Amines

The direct N-Boc protection of amines is the most common and straightforward approach for the synthesis of Boc-protected amines like Tert-butyl N-[(E)-but-2-enyl]carbamate. This involves the reaction of an amine with a suitable Boc-group donor.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most widely used reagent for the introduction of the Boc protecting group onto an amine. scispace.com The reaction of an amine with Boc₂O is generally efficient and proceeds under mild conditions. sigmaaldrich.com This method is applicable to a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. researchgate.net

The synthesis of this compound would typically involve the reaction of (E)-but-2-en-1-amine with Boc₂O. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct, tert-butanol (B103910), and to facilitate the nucleophilic attack of the amine on the Boc₂O. Common bases used include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate. fishersci.co.uk The choice of solvent is also flexible, with water, tetrahydrofuran (B95107) (THF), acetonitrile, and biphasic systems like chloroform/water being commonly employed. fishersci.co.uk

A general procedure for the N-Boc protection of an amine using Boc₂O is as follows: The amine is dissolved in a suitable solvent, followed by the addition of the base and Boc₂O. The reaction mixture is stirred at room temperature or with moderate heating until completion, which is typically monitored by thin-layer chromatography (TLC). nih.gov The workup usually involves extraction and purification by column chromatography to yield the pure N-Boc protected amine. nih.gov

The table below summarizes typical conditions for the N-Boc protection of various amines using Boc₂O, which are analogous to the synthesis of this compound.

Amine SubstrateBaseSolventReaction TimeYield (%)
AnilineDMAPAcetonitrile30 min98
Benzylamineaq. NaOHDichloromethane (B109758)1 h95
PyrrolidineSodium BicarbonateChloroform/Water2 h92
Glycine methyl esterTriethylamineMethanol4 h90

This table presents illustrative data for analogous reactions and not specific experimental results for this compound.

While Boc₂O is the most common reagent, several other electrophilic sources of the Boc group have been developed. These alternatives can be useful in specific situations, such as when dealing with acid-sensitive substrates or to avoid certain byproducts.

One such alternative is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). Boc-ON is a crystalline solid that is less sensitive to moisture than Boc₂O and can be used under neutral or slightly acidic conditions. Another reagent is tert-butyl chloroformate, although its use is less frequent due to its higher reactivity and potential for side reactions.

The reaction of an alkyl halide with di-tert-butyl-iminodicarboxylate presents a different route for preparing protected amines. fishersci.co.uk Furthermore, zinc chloride has been reported to promote the efficient and facile Boc protection of a variety of amines, including aliphatic, aromatic, and heteroaromatic amines, under mild conditions. niscpr.res.in The proposed mechanism involves the activation of the carbonyl group of the Boc anhydride (B1165640) by the Lewis acid, followed by the nucleophilic attack of the amine. niscpr.res.in

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This has led to the exploration of greener approaches for N-Boc protection, focusing on solvent-free conditions, the use of renewable resources, and heterogeneous catalysis.

Performing reactions without a solvent offers several advantages, including reduced waste, lower costs, and often faster reaction rates. Several solvent-free methods for N-Boc protection have been reported. researchgate.net For instance, the reaction of amines with Boc₂O can be carried out neat, sometimes with gentle heating, to afford the corresponding N-Boc derivatives in high yields. researchgate.net

The use of recyclable catalysts under solvent-free conditions has also been explored. Protic 1,1,3,3-tetramethylguanidinium acetate (B1210297) has been shown to be an effective catalyst for the chemoselective N-Boc protection of various amines at room temperature without a solvent. researchgate.net This method avoids competitive side reactions and is applicable to a wide range of substrates. researchgate.net

The utilization of carbon dioxide (CO₂), an abundant and renewable C1 source, for the synthesis of carbamates is a highly attractive green alternative. nih.govnih.gov This approach circumvents the use of toxic reagents like phosgene (B1210022) and its derivatives. acs.org The synthesis of carbamates from CO₂, amines, and alkyl halides has been reported, often in the presence of a base. nih.govacs.org

Recent advancements have focused on developing continuous flow methodologies for CO₂-based carbamate (B1207046) synthesis, which can significantly reduce reaction times. nih.gov One such method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive to facilitate the reaction between amines, alkyl halides, and CO₂. nih.gov This process offers a faster and safer route to carbamates from both primary and secondary amines, with good to excellent yields. nih.gov

The general reaction scheme involves the activation of the amine with CO₂ to form a carbamic acid intermediate, which is then alkylated to produce the desired carbamate.

AmineAlkylating AgentConditionsYield (%)
BenzylamineEthyl IodideCO₂ (1 atm), DBU, MeCN, rt92
PiperidineBenzyl BromideCO₂ (1 atm), DBU, MeCN, rt85
AnilineMethyl IodideCO₂ (1 atm), DBU, MeCN, rt78

This table presents illustrative data for analogous reactions and not specific experimental results for this compound.

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. derpharmachemica.comrsc.org Several solid acid and base catalysts have been successfully employed for N-Boc protection.

Amberlite-IR 120, a strongly acidic ion-exchange resin, has been shown to be an efficient heterogeneous catalyst for the N-tert-butoxycarbonylation of amines with Boc₂O under solvent-free conditions at room temperature. derpharmachemica.com This method is rapid, with reaction times as short as 1-3 minutes, and provides excellent yields for both aliphatic and aromatic amines. derpharmachemica.com Similarly, Amberlyst A21, a mild basic solid resin, also catalyzes this transformation efficiently under solvent-free conditions, offering high conversions and excellent product yields. researchgate.net

Other heterogeneous catalysts that have been successfully used include mesoporous silica (B1680970) phenylsulfonic acid (SBA-15-Ph-SO₃H) and Indion 190 resin. scispace.comresearchgate.net These catalysts are easily recoverable and can be reused multiple times without a significant loss of activity, making them economically and environmentally attractive options. scispace.comresearchgate.net

The table below provides examples of heterogeneous catalysts used for N-Boc protection.

CatalystReaction ConditionsSubstrate ScopeKey Advantages
Amberlite-IR 120Solvent-free, Room Temp, 1-3 minAliphatic & Aromatic AminesFast, High Yield, Reusable
Amberlyst A21Solvent-free, Room TempAliphatic, Aromatic & Heterocyclic AminesMild, High Conversion, Reusable
SBA-15-Ph-SO₃HSolvent-free, Room TempAryl, Aliphatic & Heterocyclic AminesRecyclable (10 cycles), High Yield
Indion 190 ResinRoom TempVarious AminesChemoselective, Reusable

Green Chemistry Approaches to N-Boc Carbamate Synthesis

Installation of the (E)-But-2-enyl Moiety and Related Allylic Structures

The synthesis of this compound, a key intermediate in various organic syntheses, involves the strategic formation of a carbon-nitrogen bond at an allylic position. This section details several prevalent methodologies for installing the (E)-but-2-enyl group (also known as a crotyl group) onto a carbamate nitrogen. These methods include transition metal-catalyzed reactions and the classic Mitsunobu reaction, each offering distinct advantages in terms of regioselectivity and reaction conditions.

Transition metal catalysis provides powerful and versatile tools for the construction of C-N bonds. Catalysts based on palladium, iridium, nickel, and cobalt are widely employed for allylic amination, allowing for the reaction of allylic electrophiles with nitrogen nucleophiles like tert-butyl carbamate.

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a cornerstone of modern synthetic chemistry for forming C-N bonds. This methodology typically involves the reaction of an allylic substrate, such as an allylic carbonate or acetate, with a nucleophile in the presence of a palladium(0) catalyst. The reaction proceeds through a characteristic η³-allylpalladium intermediate.

For the synthesis of this compound, an allylic substrate like (E)-but-2-en-1-yl acetate or the corresponding ethyl carbonate is treated with tert-butyl carbamate or its salt. The choice of ligand coordinated to the palladium center is crucial for controlling reactivity and selectivity. While this reaction is highly efficient, controlling regioselectivity (linear vs. branched product) can be a challenge; however, the reaction with but-2-enyl systems often favors the desired linear product. nih.gov

Table 1: Examples of Palladium-Catalyzed Allylic Amination

Catalyst Precursor Ligand Allylic Substrate Nucleophile Base Solvent Product Yield (%) Ref
[Pd(allyl)Cl]₂ Xantphos But-2-enyl ethyl carbonate Benzophenone hydrazone* - CH₂Cl₂ Branched 85 nih.gov
Pd₂(dba)₃ (Rax,S,S)-L11 Allylic carbonate 2-Pyridone - - Linear/Branched High acs.org
Pd(dba)₂ P(t-Bu)₃ Aryl Bromide tert-Butyl carbamate NaOt-Bu Toluene N-Aryl 43-83 researchgate.net

Iridium-catalyzed allylic substitution has emerged as a powerful complement to palladium-catalyzed methods, often providing opposite regioselectivity. organic-chemistry.org While palladium catalysts typically favor attack at the less substituted terminus of the allyl intermediate, iridium catalysts are renowned for directing nucleophiles to the more substituted carbon, yielding the branched isomer. nih.govberkeley.edu

The reaction utilizes a metallacyclic iridium catalyst, often with a phosphoramidite (B1245037) ligand, to react with allylic carbonates or acetates. organic-chemistry.orgnih.gov For the synthesis of N-allylic carbamates, direct reaction between various carbamates (including BocNH₂) and achiral allylic carbonates can form branched primary allylic amines with high enantioselectivity. nih.govberkeley.edu Although this method characteristically yields branched products, modification of catalysts and conditions can influence the regiochemical outcome. The use of allylic tert-butyl carbonates has been shown to give the highest yields of branched products. nih.gov

Table 2: Iridium-Catalyzed Allylation of Carbamates

Catalyst System Allylic Substrate Nucleophile Base Branched:Linear Ratio Yield (%) Ref
[Ir(cod)Cl]₂ / Ligand Cinnamyl carbonate BocNH₂ K₃PO₄ (0.5 equiv) >99:1 High organic-chemistry.orgnih.gov
Metallacyclic Ir catalyst Aryl/Alkyl allylic carbonates FmocNH₂, CbzNH₂, etc. None or K₃PO₄ High Good organic-chemistry.orgnih.gov
[Ir(COD)Cl]₂ / L1 Cinnamyl chloride Propylamine / CO₂ DABCO 90:10 - nih.gov

Nickel catalysis offers a cost-effective and highly effective alternative to palladium for C-N cross-coupling reactions. nih.gov These reactions are valuable for their ability to couple a wide range of nitrogen nucleophiles with various organic electrophiles. Recent advancements have demonstrated the utility of nickel-photoredox systems that employ tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand. nih.gov This approach is effective for C-N bond formation with nucleophiles such as anilines, sulfonamides, and imines. While specific examples for the direct allylation of tert-butyl carbamate to form the title compound are less common, the general methodology for nickel-catalyzed amination of aryl carbamates is well-established and highlights the potential of nickel in C-N bond formation. nih.gov

Table 3: Nickel-Catalyzed C-N Cross-Coupling Reactions

Catalyst System Substrate 1 Substrate 2 Key Features Product Type Yield (%) Ref
Ni(cod)₂ / Ligand Aryl Carbamate Amine Site-selective coupling N-Aryl Amine Good nih.gov
Ni(cod)₂ / L3 Aryl Tosylate Phosphine (B1218219) Oxide C-P coupling Aryl Phosphine Oxide Good-High researchgate.net
Ni(cod)₂ / DPEphos Aryl Triflate Alkyl Thiol C-S coupling Aryl Thioether Good rsc.org
Ni salt / Photoredox Aryl Halide Phenol/Aniline tert-Butylamine as ligand/base Aryl Ether/Amine 78-91 nih.gov

Note: This table illustrates the versatility of Nickel catalysis in cross-coupling, which is applicable to C-N bond formation.

Cobalt-catalyzed reactions represent a growing field in organic synthesis, prized for the unique reactivity and sustainability of cobalt. In the context of allylic amination, cobalt(II) azodioxide complexes have been shown to catalyze the reaction between alkenes and phenylhydroxylamine. researchgate.net This process involves an allylic amination coupled with a carbon-carbon double bond transposition. The proposed mechanism suggests a nitroso-ene-like transfer. While this specific methodology has been demonstrated for particular substrates, its application to the direct reaction of tert-butyl carbamate with a but-2-enyl system is not as extensively documented as palladium or iridium systems. The development of cobalt-catalyzed methods for direct carbamate allylation remains an area of active research.

The Mitsunobu reaction is a classic and highly reliable method for the dehydrative coupling of an alcohol with an acidic nucleophile (pKa < 13). organic-chemistry.orgnih.govtcichemicals.com This reaction is particularly valuable for its typically high regioselectivity and stereospecificity, proceeding via an SN2 mechanism that results in the inversion of configuration at a chiral alcohol center. nih.gov

To synthesize this compound, (E)-but-2-en-1-ol (crotyl alcohol) is treated with tert-butyl carbamate in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction first involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group. Subsequent nucleophilic attack by the carbamate proceeds with high regioselectivity at the less substituted carbon (the γ-position relative to the methyl group), affording the desired linear (E)-isomer. This method avoids the formation of the branched isomer, making it a highly predictable route for this specific transformation. beilstein-journals.org

Table 4: Key Reagents in the Mitsunobu Reaction

Role Example Reagent(s) Function
Substrate (E)-But-2-en-1-ol Provides the allylic moiety
Nucleophile tert-Butyl carbamate Nitrogen source
Activating Agent Triphenylphosphine (PPh₃) Activates the alcohol
Oxidant DEAD, DIAD Forms adduct with phosphine

Reactions Involving N-Boc-Aminals and N-Boc-Imines

N-Boc-aminals and their corresponding in situ-generated N-Boc-imine intermediates serve as powerful electrophiles for the synthesis of N-Boc protected amines, including allylic variants. This strategy relies on the addition of various nucleophiles to the imine carbon.

One effective method involves the reaction of N-Boc-aminals with organomagnesium reagents. researchgate.net This approach allows for the synthesis of previously challenging N-Boc-protected propargylic and allylic amines. The reaction proceeds through an N-Boc-imine intermediate generated in situ, which is then attacked by the Grignard reagent. researchgate.net This method is notable for its high yields and applicability to a wide range of aryl, heteroaryl, alkyl, alkenyl, and alkynyl magnesium reagents. researchgate.net

N-Boc aldimines are also key substrates in enantioselective Mannich reactions. For instance, the reaction between N-Boc aldimines and hydroxyketones, promoted by chiral catalysts like Et2Zn/(S,S)-linked-BINOL complexes, can produce syn adducts with good yields and high enantioselectivity. rsc.org The nature of the nitrogen-protecting group is crucial, as N-Boc imines typically favor the formation of syn β-amino alcohol adducts, in contrast to other protecting groups that may yield anti products. rsc.org The development of scalable methods to prepare N-Boc imines has further expanded their utility, enabling their in situ generation and use in various enantioselective additions. rsc.org

The table below summarizes representative reactions involving N-Boc-imines for the synthesis of protected amine structures.

Table 1: Synthesis of N-Boc-Amines via N-Boc-Imine Intermediates This table is interactive and allows for sorting and filtering of data.

Electrophile Precursor Nucleophile/Reagent Catalyst/Conditions Product Type Yield Reference
N-Boc-aminal Grignard Reagents (Aryl, Alkenyl, Alkynyl MgX) In situ imine formation N-Boc-allylic/propargylic amines High researchgate.net
N-Boc aldimine Hydroxyketone Et₂Zn/(S,S)-linked-BINOL syn β-amino alcohol Good rsc.org
N-Boc aldimine Malonates Chiral Calcium Complexes β-amino ester 94–99% rsc.org

Carbon-Carbon Coupling Strategies for Allylic Amine Scaffolds

Constructing the carbon backbone of allylic amines through carbon-carbon bond formation is a fundamental strategy. These methods often involve the coupling of organometallic reagents with suitable electrophiles, establishing the key allylic framework prior to or concurrently with the introduction of the protected amine functionality.

Nickel-catalyzed cross-coupling reactions have proven effective for creating secondary C(sp²)–C(sp³) bonds. Specifically, the coupling of secondary allylic carbonates and esters with aryl and alkenyl borates can be achieved using nickel complexes like NiCl₂(PPh₃)₂. mdpi.com The reactivity of the organoboron species is critical, and the use of borates with alkanediol ligands has been shown to enhance reaction efficiency, allowing for the coupling to proceed with high yields and stereochemical inversion. mdpi.com

Another powerful approach involves the conjugate addition of lithiated N-Boc allylic amines to electrophiles such as nitroalkenes. This method facilitates the formation of two adjacent stereogenic centers with high diastereoselectivity and enantioselectivity. nih.gov The allylic organolithium species are generated through the enantioselective deprotonation of N-Boc protected allylic amines, which then undergo addition to form functionalized enecarbamates. These adducts are valuable intermediates that can be further transformed into complex structures like enantioenriched aminocyclopentanes. nih.gov

The following table highlights examples of these carbon-carbon coupling strategies.

Table 2: Carbon-Carbon Coupling for Allylic Amine Scaffolds This table is interactive and allows for sorting and filtering of data.

Coupling Partner 1 Coupling Partner 2 Catalyst/Reagent Product Scaffold Selectivity Reference
Cyclopentenediol monoacetate Aryl/Alkenyl Borates NiCl₂(dppf) 2-Aryl/Alkenyl-cyclopentenyl acetate Stereoinversion mdpi.com

Rearrangement Reactions for Carbamate Synthesis (e.g., Curtius, Hofmann, Lossen)

A cornerstone in the synthesis of carbamates involves a class of reactions that proceed through an isocyanate intermediate, which is subsequently trapped by an alcohol. The Curtius, Hofmann, and Lossen rearrangements are classic examples of this strategy, each starting from a different functional group but converging on the pivotal isocyanate. When tert-butanol is used as the trapping agent, these reactions provide a direct route to tert-butyl carbamates (Boc-protected amines).

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can be trapped by nucleophiles. nih.govnih.gov This method is highly versatile, tolerates a wide array of functional groups, and proceeds with complete retention of the migrating group's stereochemistry. nih.gov A significant advancement is the one-pot conversion of carboxylic acids directly to tert-butyl carbamates. In this procedure, the carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes rearrangement to the isocyanate in the presence of a catalyst, such as zinc(II) triflate, and is trapped in situ to afford the desired Boc-protected amine in high yields at moderate temperatures. organic-chemistry.orgresearchgate.net

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgtcichemicals.com The reaction is typically conducted with bromine and a strong base like sodium hydroxide. tcichemicals.com By modifying the reaction conditions to include an alcohol, the isocyanate intermediate can be trapped to form a carbamate. tcichemicals.commasterorganicchemistry.com Specifically, performing the rearrangement in the presence of tert-butyl alcohol allows for the direct synthesis of Boc-protected amines. wikipedia.org This method has been successfully applied to α,β-unsaturated and α-hydroxy amides. wikipedia.org

Lossen Rearrangement

The Lossen rearrangement transforms a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.com The isocyanate can then be reacted with an alcohol to yield a carbamate. numberanalytics.com Modern variations of this reaction have focused on improving its efficiency and sustainability. A base-catalyzed Lossen rearrangement has been developed that utilizes catalytic amounts of a tertiary amine in the presence of an organic carbonate, such as dimethyl carbonate, which also serves as the solvent. kit-technology.degoogle.com This procedure operates under mild conditions, avoids harsh reagents, and can be applied to various aliphatic and aromatic hydroxamic acids to produce the corresponding carbamates in good yields. kit-technology.de

The table below provides a comparative summary of these rearrangement reactions for carbamate synthesis.

Table 3: Comparison of Rearrangement Reactions for Tert-butyl Carbamate Synthesis This table is interactive and allows for sorting and filtering of data.

Reaction Name Starting Material Key Reagents Key Intermediate Trapping Agent Product Reference
Curtius Carboxylic Acid Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂ Acyl azide → Isocyanate tert-Butoxide (in situ) tert-Butyl carbamate organic-chemistry.orgresearchgate.net
Hofmann Primary Amide Br₂, NaOH (or NBS) N-bromoamide → Isocyanate tert-Butyl alcohol tert-Butyl carbamate wikipedia.orgtcichemicals.com

Reactivity and Transformational Chemistry of Tert Butyl N E but 2 Enyl Carbamate

Chemical Transformations of the Carbamate (B1207046) Functional Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled protocols.

Selective Deprotection of the Boc Group to Free Amines

The removal of the Boc group to liberate the free amine, (E)-but-2-en-1-amine, is a cornerstone transformation for this compound. This can be achieved through several methods, primarily categorized as acid-mediated or thermal.

Acid-mediated cleavage is the most common method for Boc group removal. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), are highly effective for this purpose. Hydrochloric acid (HCl), typically as a solution in an organic solvent like 1,4-dioxane (B91453) or methanol, is another prevalent reagent. Phosphoric acid also serves as a suitable catalyst for this deprotection. Due to the generation of the electrophilic tert-butyl cation, side reactions can occur, particularly alkylation of nucleophilic residues in complex substrates. To mitigate this, scavengers such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.

ReagentTypical ConditionsPurpose
Trifluoroacetic Acid (TFA)10-50% in Dichloromethane (DCM), Room TempStrong acid for rapid cleavage
Hydrochloric Acid (HCl)4M solution in 1,4-Dioxane, Room TempCommon and effective deprotection agent
Phosphoric AcidCatalytic or stoichiometric amounts, often heatedAlternative acid catalyst
Anisole / Thioanisole1-5 equivalentsScavenger for tert-butyl cation

Thermal deprotection offers an alternative, often catalyst-free, method for removing the Boc group. This approach is considered a "green" chemistry alternative as it avoids the use of strong acids and chlorinated solvents. The process generally requires high temperatures, often in solvents like boiling water, 2,2,2-trifluoroethanol (B45653) (TFE), or under solvent-free conditions. The mechanism is believed to proceed through a fragmentation pathway that generates the free amine, carbon dioxide, and isobutylene. Microwave-assisted thermal deprotection has been shown to significantly accelerate the reaction compared to conventional heating.

Conversion of Boc-Protected Amines to Ureas and Thiocarbamates

The carbamate functionality can be directly converted into other important nitrogen-containing groups like ureas and thiocarbamates without first deprotecting to the free amine. These one-pot methods often proceed through an in situ generated isocyanate intermediate.

One established method involves treating the Boc-protected amine with a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). nih.govacs.orgorganic-chemistry.org This mixture facilitates the elimination of the Boc group and subsequent formation of the corresponding isocyanate, which is then trapped by an added amine to form a urea. This protocol allows for the synthesis of nonsymmetrical, disubstituted, and trisubstituted ureas in high yields. nih.govacs.org

A more recent, sustainable approach utilizes lithium tert-butoxide as the sole base to transform Boc-protected amines into carbamates, thiocarbamates, and ureas. researchgate.netrsc.orgrsc.org In this process, the base promotes the formation of an isocyanate intermediate, which can then be intercepted by various nucleophiles. rsc.org The addition of a primary or secondary amine leads to a substituted urea, while the addition of a thiol yields the corresponding thiocarbamate. researchgate.netrsc.org

Reagent SystemIntermediateProduct
2-Chloropyridine / Tf₂O, then R₂NHIsocyanateUrea
Lithium tert-butoxide, then R₂NHIsocyanateUrea
Lithium tert-butoxide, then RSHIsocyanateThiocarbamate

Bioorthogonal Cleavage of Allylic Carbamates

The allylic nature of the but-2-enyl group in Tert-butyl N-[(E)-but-2-enyl]carbamate makes it a substrate for specialized bioorthogonal cleavage reactions. These reactions proceed with high selectivity in complex biological environments without interfering with native biochemical processes.

A prominent example is the "click-to-release" strategy involving an inverse-electron-demand Diels-Alder (IEDDA) reaction. In one iteration of this chemistry, a tetrazine activator reacts with a trans-cyclooctene (B1233481) (TCO) that is linked to a carbamate, leading to cleavage. In a mechanistically reversed approach, a highly reactive TCO can act as the activator, reacting with a tetrazine that is appended to the allylic carbamate system. nih.govorganic-chemistry.org This reaction forms a dihydropyridazine (B8628806) intermediate that rapidly eliminates, liberating the free amine. nih.govrsc.orgresearchgate.net This strategy allows for exceptionally fast release kinetics, which is advantageous for applications such as targeted drug delivery. nih.govorganic-chemistry.org

Palladium-mediated reactions provide another avenue for the bioorthogonal cleavage of allylic carbamates. acs.org Intracellularly generated Palladium(0) species can catalyze the deallylation, cleaving the carbamate and releasing the amine. This method has been demonstrated for the decaging of prodrugs and profluorophores within living cells. acs.org

Transformations Involving the (E)-But-2-enyl Alkene and Allylic Position

Beyond the chemistry of the carbamate, the (E)-but-2-enyl group offers additional sites for chemical modification. The carbon-carbon double bond and the allylic C-H bonds exhibit characteristic reactivity that can be exploited for further functionalization.

The alkene can undergo a variety of classic addition reactions. Electrophilic addition of reagents like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed, with the regioselectivity governed by the stability of the resulting carbocationic intermediate. msu.edu Oxidation of the double bond using reagents such as osmium tetroxide or potassium permanganate (B83412) would lead to diol formation, while ozonolysis would cleave the bond entirely.

The allylic position (the CH₃ group) is activated for radical substitution reactions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator would likely lead to allylic bromination. This introduces a functional handle that can be used for subsequent nucleophilic substitution reactions.

Furthermore, the allylic system is amenable to transition-metal-catalyzed transformations. Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, could potentially be employed. In such a reaction, a palladium(0) catalyst would coordinate to the double bond, and in the presence of a suitable nucleophile and leaving group (which would require modification of the parent molecule), substitution at the allylic position could be achieved.

Generation and Reactivity of Lithiated N-Boc Allylic Amine Intermediates

The deprotonation of N-Boc allylic amines at the α-position to the nitrogen atom generates highly reactive lithiated intermediates. These species serve as valuable synthons in asymmetric synthesis, acting as chiral homoenolate equivalents and participating in stereoselective alkylation and rearrangement reactions.

The lithiation of N-Boc allylic amines, such as this compound, in the presence of a chiral ligand like (-)-sparteine (B7772259), affords asymmetric homoenolate equivalents. researchgate.netacs.org These chiral intermediates react with various electrophiles to yield highly enantioenriched enecarbamates. Subsequent acidic hydrolysis of these enecarbamates provides access to β-substituted aldehydes with high enantiomeric purity. researchgate.netacs.org

This methodology has been successfully applied in the synthesis of complex molecules. For instance, a synthetic sequence involving a stereocontrolled intramolecular nitrone-olefin dipolar cycloaddition has been developed, starting from a β-allyl-substituted aldehyde derived from this method, to prepare enantioenriched 2-formyl-4-phenyl-1-aminocyclopentanes. researchgate.net Further chemical manipulations of these products can lead to the synthesis of enantioenriched β-lactams. researchgate.net

The general scheme for the generation of asymmetric homoenolate equivalents and their reaction with electrophiles is depicted below:

ReactantReagentsIntermediateProduct
N-Boc-N-(p-methoxyphenyl) allylic amine1. s-BuLi, (-)-sparteineLithiated N-Boc allylic amineHighly enantioenriched enecarbamate
Enantioenriched enecarbamateAcidic hydrolysis-β-substituted aldehyde

This table illustrates the two-step process of generating β-substituted aldehydes from N-Boc allylic amines via asymmetric homoenolate equivalents.

Lithiated N-Boc allylic amines undergo stereoselective alkylation and hydroxyalkylation reactions, providing a powerful tool for the construction of chiral centers. The stereochemical outcome of these reactions is often controlled by the chiral ligand used during the lithiation step.

Transmetalation of the lithiated intermediates, for example with copper cyanide, followed by trapping with electrophiles such as vinyl halides or allyl halides, allows for the introduction of a wide range of substituents with high stereocontrol. In the context of hydroxyalkylation, the reaction of these lithiated species with aldehydes can be controlled to produce highly enantioenriched anti-homoaldol products. researchgate.net This stereoselectivity is crucial for the synthesis of complex natural products and pharmaceuticals containing multiple stereocenters.

An iterative approach, using an anti-homoaldol product as the chiral electrophile in a subsequent reaction with a lithiated N-Boc allylic amine, has been shown to produce a double homoaldol product with four stereogenic centers, demonstrating high diastereoselectivity and enantioselectivity. researchgate.net

1,2-Metallate rearrangements of boronates derived from lithiated carbamates offer a valuable alternative to traditional methods for the synthesis of allylic alcohols. organic-chemistry.orgnih.govnih.gov This strategy involves the reaction of a lithiated N-Boc allylic amine with a vinyl boronic ester. The resulting boronate complex undergoes a stereospecific 1,2-metallate rearrangement, followed by oxidation, to yield the corresponding allylic alcohol. organic-chemistry.orgnih.gov

This method is particularly advantageous as the stereochemical integrity of the starting materials is maintained throughout the reaction sequence. organic-chemistry.org The configuration of the stereocenter generated during the initial deprotonation is retained in the subsequent borylation and rearrangement steps, leading to the formation of highly enantioenriched allylic alcohols. nih.gov This substrate-controlled approach has been successfully employed in the synthesis of complex natural products. organic-chemistry.orgnih.gov

The general procedure involves the deprotonation of the carbamate with sec-butyllithium (B1581126) in the presence of a diamine ligand at low temperatures, followed by the addition of the vinyl boronic ester. The reaction mixture is then warmed to facilitate the rearrangement, and subsequent oxidative workup yields the desired allylic alcohol. nih.gov

Hydroformylation of Alkenylamines

Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, represents a powerful transformation for the functionalization of alkenes. In the context of N-Boc protected alkenylamines like this compound, this reaction provides a direct route to protected amino aldehydes, which are valuable building blocks in organic synthesis.

Rhodium-based catalysts are commonly employed for the hydroformylation of alkenes. nih.govmdpi.comrsc.org The regioselectivity of the reaction, determining whether the formyl group adds to the terminal or internal carbon of the double bond, can often be controlled by the choice of ligands on the rhodium catalyst. For internal olefins, achieving high selectivity for the linear aldehyde can be challenging, but specialized ligand systems have been developed to address this. nih.gov

While specific studies on the hydroformylation of this compound are not extensively documented, the rhodium-catalyzed hydroformylation of related N-allylamides has been shown to proceed with high enantioselectivity, yielding chiral β²-amino aldehydes. nih.gov Similarly, the hydroformylation of N-(2-propenyl)-β-lactams has been successfully demonstrated as a key step in the synthesis of more complex molecules. rsc.org These examples suggest that the hydroformylation of this compound would be a feasible and useful transformation.

The expected products from the hydroformylation of this compound are the corresponding linear and branched N-Boc protected amino aldehydes, as shown in the table below:

Starting MaterialReagentsPotential Products
This compoundCO, H₂, Rh catalystTert-butyl N-(2-formylbutyl)carbamate (linear) and Tert-butyl N-(1-formylpropyl)carbamate (branched)

This table illustrates the potential products from the hydroformylation of this compound.

Oxidative Transformations (e.g., to N-Boc-Ketimines)

The oxidation of N-Boc protected allylic amines provides access to valuable synthetic intermediates such as N-Boc-ketimines. These compounds are precursors for the generation of tetrasubstituted carbon centers.

A straightforward and efficient method for the oxidation of N-Boc-propargylic and allylic amines involves the use of manganese dioxide (MnO₂). acs.orgorganic-chemistry.orgnih.govacs.org This reaction allows for the conversion of the secondary amine functionality into a ketimine under mild conditions. acs.orgorganic-chemistry.orgnih.govacs.org This transformation is particularly useful for the synthesis of previously inaccessible N-Boc-ketimines. acs.orgorganic-chemistry.orgnih.govacs.org

The general transformation is as follows:

SubstrateOxidizing AgentProduct
N-Boc-allylic amineManganese dioxide (MnO₂)N-Boc-ketimine

This table shows the general oxidation of N-Boc-allylic amines to N-Boc-ketimines.

Another approach to the oxidation of N-substituted amines, including carbamates, is through oxoammonium-catalyzed oxidation. This method utilizes a catalytic amount of an oxoammonium salt, which acts as a hydride acceptor, to facilitate the oxidation of the α-C-H bond. While this has been demonstrated for the conversion of cyclic carbamates to the corresponding imides, the principle could potentially be applied to the oxidation of acyclic N-Boc allylic amines.

Derivatization Strategies for Structural Modification

The structural framework of this compound allows for a variety of derivatization strategies to introduce new functional groups and build molecular complexity. These modifications can target the N-Boc group, the double bond, or the allylic C-H bonds.

One powerful strategy is the direct C-H functionalization of the allylic position. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc protected cyclic allylic amines have been shown to result in highly enantio- and diastereoselective C-H functionalization at the α-position to the nitrogen. nih.gov This approach provides a direct method for introducing aryl acetate (B1210297) moieties with high stereocontrol.

The double bond in this compound is also a key site for derivatization. Besides hydroformylation, other well-established alkene transformations such as dihydroxylation, epoxidation, and cyclopropanation can be employed to introduce new functionalities and stereocenters. For example, osmium tetroxide-catalyzed dihydroxylation of a related N-Boc protected allylic amine has been shown to proceed with high diastereoselectivity. nih.gov

Furthermore, the N-Boc protecting group itself can be involved in derivatization. While typically used for protection, the nitrogen atom can participate in cyclization reactions following modification of other parts of the molecule. For instance, N-Boc protected ortho-aminostyrenes can undergo a cascade reaction involving the amino substituent to form indole (B1671886) ring systems. Although this is a specific example, it highlights the potential for the N-Boc-amine moiety to be an active participant in ring-forming reactions.

The following table summarizes some potential derivatization strategies:

Reaction TypeReagentsFunctionalized Product
Allylic C-H FunctionalizationRh₂(S-PTAD)₄, Ar-diazoacetateα-Arylacetoxy-N-Boc-allylic amine
DihydroxylationOsO₄, NMON-Boc-aminobutane-diol
Epoxidationm-CPBAN-Boc-epoxybutylamine

This table provides examples of derivatization reactions that can be performed on this compound or related structures.

Intramolecular Cyclization Reactions of N-Boc Allylic Carbamates

This compound, as a representative N-Boc protected allylic amine, is a versatile precursor for various intramolecular cyclization reactions. The interplay between the nucleophilic carbamate moiety and the electrophilic olefin, often mediated by a catalyst, allows for the construction of diverse heterocyclic scaffolds. This section explores several key intramolecular cyclization strategies involving this class of compounds.

Palladium-Catalyzed Vicinal C-N/C-Cl Bond-Forming Cyclizations (e.g., Oxazolidinone Synthesis)

Palladium catalysis offers a powerful method for the cyclization of N-Boc allylic carbamates and related N-Boc amines to form oxazolidinones. nih.gov This transformation can be viewed as an intramolecular allylic C-H oxidation, where a C-O bond and a C-N bond are formed across the olefin. A notable example is the Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C–H oxidation reaction for the synthesis of oxazolidinones from simple N-Boc amines. nih.govacs.org

The general mechanism involves the coordination of the palladium catalyst to the olefin. Subsequent C-H activation at the allylic position forms a π-allyl-palladium intermediate. The intramolecular nucleophilic attack by the oxygen atom of the Boc-carbamate group then leads to the formation of the oxazolidinone ring. nih.gov The reaction is often performed in the presence of an oxidant to regenerate the active Pd(II) catalyst.

Mechanistic studies suggest that the role of a phosphoric acid co-catalyst is to generate a Pd(II)-bis-sulfoxide phosphate (B84403) catalyst. nih.gov This species promotes the key steps of allylic C-H cleavage and subsequent functionalization with the weak, aprotic oxygen nucleophile of the carbamate. nih.govacs.org The choice of acid is crucial; while more acidic carboxylic acids can increase reactivity, they may also lead to the formation of undesired linear allylic ester byproducts. nih.govacs.org Phosphoric acids were found to promote reactivity while minimizing these side reactions. nih.gov

The reaction typically exhibits excellent diastereoselectivity. nih.govacs.org For substrates like this compound, this methodology would be expected to yield a substituted oxazolidinone, providing a regioisomeric product compared to those obtained from previously established allylic C-H amination reactions. nih.gov

Table 1: Effect of Acid Additive on Oxazolidinone Synthesis via Pd-Catalyzed Allylic C-H Oxidation. nih.govacs.org
EntryAcid AdditiveConversion (%)Yield of Oxazolidinone (%)Yield of Byproduct (%)
1None15150
2Acetic Acid85850
3Pivalic Acid65650
4Benzoic Acid845925
5ortho-Nitrobenzoic Acid782751

Lewis Acid-Catalyzed Cyclizations (e.g., Oxazolidinone from Aziridines)

An alternative route to oxazolidinones from N-Boc allylic carbamates involves a two-step sequence: aziridination of the alkene followed by a Lewis acid-catalyzed rearrangement or cycloaddition. The aziridine (B145994) precursor, bearing the N-Boc group or a related electron-withdrawing group, can be activated by a Lewis acid. nih.gov

The synthesis of oxazolidinones can be achieved through the reaction of aziridines with carbon dioxide, a process that is often catalyzed by a Lewis acid in conjunction with a nucleophile. whiterose.ac.uk The mechanism involves the coordination of the Lewis acid to the aziridine nitrogen or oxygen (if the aziridine is N-acylated), which facilitates the nucleophilic attack and ring-opening of the strained aziridine ring. nih.govwhiterose.ac.uk Depending on which carbon of the aziridine is attacked, two different regioisomers of the oxazolidinone can be formed. whiterose.ac.uk Factors influencing the regioselectivity include the steric and electronic properties of the aziridine substituents, the nature of the Lewis acid, and the nucleophile. whiterose.ac.uk

For example, various Lewis acidic transition metal catalysts, such as YCl₃, ScCl₃, and ZnCl₂, have been screened for the conversion of N-tosyl aziridines with CO₂. whiterose.ac.uk In a related transformation, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a stereocontrolled method for synthesizing 2-amino ethers, highlighting the utility of Lewis acids in activating such systems. nih.gov

Table 2: Examples of Lewis Acids in Aziridine-Based Transformations. nih.govwhiterose.ac.uk
Reaction TypeSubstrateLewis Acid ExamplesProduct
Oxazolidinone SynthesisN-Tosyl Aziridines + CO₂YCl₃, ScCl₃, ZnCl₂, Ti(OEt)₄3,4- or 3,5-Oxazolidinone
2-Amino Ether SynthesisOxazolidinone-fused Aziridines + AlcoholsVarious Brønsted/Lewis Acids2-Amino Ether

Intramolecular Nitrone-Olefin Dipolar Cycloadditions

The carbon-carbon double bond in this compound makes it a suitable component for intramolecular [3+2] dipolar cycloadditions. wikipedia.org In this type of reaction, a nitrone functional group, acting as a 1,3-dipole, reacts with the alkene (dipolarophile) to form an isoxazolidine (B1194047) ring. wikipedia.org The nitrone itself would be generated from the amine portion of the molecule in a separate preceding step, for instance, through the oxidation of a corresponding N-hydroxyalkylamine derivative.

The intramolecular version of the nitrone-olefin cycloaddition is a powerful tool for constructing complex polycyclic frameworks, often proceeding at lower temperatures than intermolecular versions. wikipedia.org The reaction is a concerted, pericyclic process, and its stereochemistry is influenced by the geometry of the transition state. wikipedia.orgrsc.org The tether connecting the nitrone and the olefin plays a crucial role in determining the regiochemistry and stereoselectivity of the cyclization, often leading to the formation of a single diastereomer. wikipedia.org

For an N-alkenyl nitrone derived from the butenylamine framework, cyclization would lead to a fused or bridged bicyclic isoxazolidine. The regioselectivity is governed by frontier molecular orbital interactions between the nitrone and the olefin. wikipedia.org Subsequent reductive cleavage of the N-O bond in the resulting isoxazolidine product can yield valuable 1,3-aminoalcohols, which are important building blocks in organic synthesis. wikipedia.org

Table 3: Key Features of Intramolecular Nitrone-Olefin Cycloadditions. wikipedia.orgrsc.org
FeatureDescription
Reaction Type[3+2] Dipolar Cycloaddition (Concerted, Pericyclic)
ReactantsIntramolecular Nitrone (1,3-dipole) and Olefin (Dipolarophile)
Primary ProductFused or Bridged Isoxazolidine Ring System
Key AdvantagesHigh stereocontrol, synthesis of complex polycycles, milder conditions than intermolecular variants.
Derived ProductsReductive N-O bond cleavage yields 1,3-aminoalcohols.

Stereochemical Aspects in the Synthesis and Reactions of Tert Butyl N E but 2 Enyl Carbamate

Stereoselective Synthesis Methodologies for Chiral N-Boc Allylic Carbamates

The creation of chiral N-Boc protected allylic amines from achiral or racemic precursors necessitates the use of sophisticated synthetic strategies that can effectively control the formation of new stereocenters.

Transition-metal catalysis offers a powerful tool for the enantioselective synthesis of chiral N-Boc allylic carbamates. Iridium and cobalt-based catalytic systems have been particularly successful in this regard.

Iridium-Catalyzed Allylic Amination: Iridium catalysts, particularly those complexed with chiral phosphoramidite (B1245037) ligands, have been shown to effectively catalyze the allylic amination of achiral allylic carbonates and acetates. acs.orgberkeley.edu These reactions typically proceed with high regioselectivity, favoring the formation of the branched, chiral product over the linear achiral isomer, and with excellent enantioselectivity. acs.orgnih.govorganic-chemistry.orgberkeley.edu For instance, the direct reaction of carbamates like tert-butyl carbamate (B1207046) with achiral allylic carbonates in the presence of a metallacyclic iridium catalyst can produce branched N-allyl carbamates in high yields and enantiomeric excesses (ee) averaging 98%. organic-chemistry.org The choice of solvent can be critical, with less polar solvents like THF often providing a better balance of reaction rate and enantioselectivity compared to more polar solvents. berkeley.edu Computational studies suggest the reaction proceeds through the formation of an iridium-allyl intermediate, followed by nucleophilic attack of the carbamate. nih.gov

Cobalt-Catalyzed Allylic Amination: As a more earth-abundant and economical alternative to iridium, cobalt catalysis has emerged as a potent method for enantioselective allylic amination. Cobalt complexes, particularly with bisoxazolinephosphine ligands, have been developed for the highly branched-selective and enantioselective amination of racemic branched allylic carbonates. nih.govacs.org These reactions can be performed under mild conditions and provide access to chiral allylic amines with exceptional levels of enantioselectivity, often exceeding 99% ee. nih.govacs.org Mechanistic investigations suggest that a low-valent cobalt species is the active catalyst in these transformations. acs.org

Table 1: Comparison of Iridium and Cobalt Catalytic Systems in Enantioselective Allylic Amination

Catalyst System Typical Substrate Key Features Typical Enantioselectivity
Iridium-Phosphoramidite Achiral Allylic Carbonates/Acetates High branched regioselectivity, broad substrate scope >94% ee berkeley.edu
Iridium-BINAP Racemic Allylic Acetates High enantioselectivity, outer-sphere mechanism 89-96% ee nih.govnih.gov
Cobalt-Bisoxazolinephosphine Racemic Allylic Carbonates Uses earth-abundant metal, exclusively branched products >99% ee nih.govacs.org

When a substrate already contains one or more stereocenters, the goal is to control the formation of a new stereocenter in relation to the existing ones. This diastereoselective control can be achieved through various methods, including the use of chiral auxiliaries or by leveraging the stereochemistry of the starting material.

One effective strategy involves starting with a molecule from the chiral pool, such as an amino acid. For example, the synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester is achieved through the condensation of N-Boc-D-serine with benzylamine. google.com In this case, the stereocenter from the starting D-serine directly dictates the stereochemistry of the product, ensuring high diastereoselectivity.

Another approach is the diastereoselective functionalization of existing N-Boc protected cyclic structures. The synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate, for instance, begins with a meso-epoxide. The key step is a catalytic opening of the epoxide ring, which sets the trans relationship between the resulting functional groups, followed by N-Boc protection and further stereocontrolled transformations. tci-thaijo.org

The Mitsunobu reaction is a well-established method for converting alcohols into a variety of functional groups, including amines, with a predictable stereochemical outcome. missouri.edunih.gov The reaction of an allylic alcohol with a suitable nitrogen nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. missouri.edu

This stereospecificity is highly valuable for the synthesis of enantiopure N-Boc allylic carbamates from chiral allylic alcohols. organic-chemistry.orgnih.gov For example, the reaction of primary and secondary allylic alcohols with N-Boc ethyl oxamate (B1226882) under Mitsunobu conditions delivers the corresponding N-Boc allylic amines. organic-chemistry.orgresearchgate.net If an enantiopure allylic alcohol is used, its stereochemical configuration is inverted to produce a single enantiomer of the N-Boc protected allylic amine, making the method highly suitable for asymmetric synthesis. organic-chemistry.org

Stereochemical Outcomes of Key Transformations

Once synthesized, chiral N-Boc allylic carbamates can undergo a variety of chemical transformations. The stereochemical course of these reactions is paramount to retaining or controllably modifying the molecule's chirality.

As discussed in section 4.1.1, iridium and cobalt-catalyzed allylic aminations are powerful methods for synthesizing chiral allylic amines. A key aspect of these reactions is their high regioselectivity for the branched isomer, which is often the desired chiral product. acs.orgnih.gov This is in contrast to many palladium-catalyzed systems, which tend to favor the linear, achiral product.

The stereoselectivity of these reactions is governed by the chiral ligand on the metal catalyst. The catalyst differentiates between the two enantiotopic faces of the π-allyl intermediate, leading to the preferential formation of one enantiomer of the product. nih.gov For racemic branched allylic substrates, the reaction proceeds via a dynamic kinetic asymmetric transformation, where the catalyst selectively reacts with one enantiomer of the rapidly equilibrating π-allyl intermediate. nih.govorganic-chemistry.org Mechanistic studies, including deuterium (B1214612) labeling experiments, indicate that the C-N bond formation typically occurs via an outer-sphere nucleophilic addition mechanism. nih.gov

Table 2: Regio- and Stereoselectivity in Iridium-Catalyzed Allylic Amination

Allylic Substrate Type Catalyst System Regioselectivity Stereochemical Outcome
Achiral (E)-Cinnamyl Carbonate [Ir(cod)Cl]₂ / Chiral Phosphoramidite Branched (>98:2) acs.org High Enantioselectivity (95% ee) acs.org
Racemic Branched Alkyl Acetate (B1210297) (S)-Ir-tol-BINAP Complex Complete Branched nih.gov High Enantioselectivity (96% ee) nih.gov
Enantiomerically Enriched Acetate (S)-Ir-II or (R)-Ir-II Not Applicable Consistent with outer-sphere addition and inversion nih.gov

Deprotonation of N-Boc allylic carbamates at the α-position to the nitrogen atom generates a lithiated intermediate. This species can act as a chiral homoenolate equivalent, reacting with various electrophiles to form new carbon-carbon bonds with a high degree of stereocontrol.

The enantioselectivity of these reactions can be controlled by the addition of a chiral ligand, such as (-)-sparteine (B7772259). nih.govacs.org The lithiation of N-Boc-N-(p-methoxyphenyl) allylic amines in the presence of (-)-sparteine generates a chiral organolithium complex. The subsequent reaction of this complex with electrophiles proceeds with high facial selectivity, yielding highly enantioenriched products. nih.govacs.org

When the electrophile is an aldehyde, the reaction can create a new stereocenter, leading to diastereomeric products. These reactions have been shown to proceed with high diastereoselectivity. For instance, after transmetalation, the lithiated intermediates react with aldehydes to afford anti homoaldol products with high enantio- and diastereocontrol. nih.gov This stereochemical preference is attributed to a well-organized, chelated transition state. The utility of this method has been demonstrated in iterative sequences, where a double homoaldol product containing four stereogenic centers was synthesized with high stereocontrol. nih.gov Similarly, lithiation-borylation sequences on secondary carbamates can generate tertiary boronic esters, which can be further functionalized with complete chirality transfer. bristol.ac.uk

Stereochemistry of E2 Elimination Reactions in Carbamate Systems

The stereochemistry of the bimolecular elimination (E2) reaction is a critical aspect that dictates the geometry of the resulting alkene. In systems containing a carbamate functional group, such as tert-butyl N-[(E)-but-2-enyl]carbamate, the principles of E2 stereochemistry govern the formation of the carbon-carbon double bond. The stereochemical outcome is primarily controlled by the geometric relationship between the departing leaving group and the proton being abstracted at the β-carbon.

A foundational requirement of the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com This means that the hydrogen atom and the leaving group must lie in the same plane and be oriented on opposite sides of the carbon-carbon bond, with a dihedral angle of approximately 180°. chemistrysteps.comlibretexts.org This alignment is favored as it allows for the most effective overlap of the developing p-orbitals to form the new π-bond in the transition state. libretexts.orglibretexts.org The staggered nature of the anti-periplanar conformation is also energetically more favorable than the eclipsed syn-periplanar alternative. libretexts.org

The stereochemical outcome of an E2 reaction in a carbamate-containing substrate can be categorized as either stereospecific or stereoselective, depending on the number of available β-hydrogens.

Stereospecific Reactions: When the β-carbon has only one hydrogen atom, the reaction is stereospecific. The geometry of the alkene product is directly determined by the stereochemistry of the starting material. chemistrysteps.com For the reaction to proceed, the molecule must adopt a conformation that places the single β-hydrogen anti-periplanar to the leaving group. This conformational requirement locks the other substituents into specific positions, defining the resulting alkene as either exclusively (E) or (Z). khanacademy.org For instance, the elimination from an (R,R)-diastereomer will yield one specific geometric isomer of the alkene, while the (R,S)-diastereomer will yield the other.

Stereoselective Reactions: When the β-carbon has two hydrogen atoms, the reaction is stereoselective. chemistrysteps.com This means that while two different stereoisomeric products (E and Z) are possible, one is typically formed in preference to the other. chemistrysteps.com The molecule can rotate around the Cα-Cβ bond to bring either of the two β-hydrogens into an anti-periplanar alignment with the leaving group. These two different conformations lead to two different transition states, one leading to the (E)-alkene and the other to the (Z)-alkene. Generally, the major product will be the more thermodynamically stable alkene, which is usually the (E) or trans-isomer, due to reduced steric strain. chemistrysteps.com The transition state leading to the more stable alkene is lower in energy, resulting in a faster reaction rate for its formation.

The presence of a bulky carbamate protecting group, such as the tert-butoxycarbonyl (Boc) group, can exert a significant steric influence on the transition state. This bulky group may affect the relative stability of the conformers required for elimination. By sterically hindering the approach of the base or by disfavoring a transition state where it is gauche to another large substituent, the carbamate group can influence which β-hydrogen is abstracted, thereby affecting the ratio of (E) to (Z) alkene products.

The principles of E2 stereospecificity are illustrated in the following table, which shows the expected products from the elimination of diastereomeric substrates containing a generic N-Boc group.

Starting Material DiastereomerRequired Conformation for Anti-EliminationPredicted Alkene Product
(2R, 3R)-IsomerThe molecule rotates to place the single β-hydrogen anti-periplanar to the leaving group (X). This conformation dictates the relative positions of the R1 and R2 groups.(E)-Alkene
(2R, 3S)-IsomerThe molecule adopts a different conformation to achieve the anti-periplanar alignment of the β-hydrogen and the leaving group (X), resulting in a different arrangement of R1 and R2.(Z)-Alkene

This table illustrates the principle of stereospecificity in E2 reactions. The specific stereochemistry of the starting material dictates the stereochemistry of the product due to the requirement for an anti-periplanar transition state.

In cyclic systems, the anti-periplanar requirement is even more rigid, demanding a trans-diaxial arrangement of the β-hydrogen and the leaving group in a chair-like conformation. libretexts.org If a bulky N-Boc group locks the ring in a conformation where no β-hydrogen is axial to an axial leaving group, the E2 reaction rate can be significantly hindered.

Mechanistic Investigations of Reactions Involving N Boc Allylic Carbamates

Elucidation of Reaction Pathways for Synthetic Transformations

The tert-butoxycarbonyl (Boc) protecting group in N-Boc allylic carbamates exhibits diverse reactivity, enabling a variety of synthetic transformations. Under strongly basic conditions, the -NH moiety of the Boc-carbamate can be deprotonated. This is often followed by the dissociation of the tert-butoxide anion, which is a good leaving group, leading to the formation of a reactive isocyanate intermediate. researchgate.net This isocyanate can then react with nucleophiles such as amines or alcohols to form ureas or urethanes, respectively. researchgate.net

Another significant pathway involves transition-metal catalysis. For instance, N-Boc allylic carbamates can undergo palladium(II)-catalyzed oxidative cyclization to yield N-Boc-protected 1-amino-3-alken-2-ols. documentsdelivered.com Furthermore, iridium-catalyzed allylic substitution reactions provide a direct route to branched, protected primary allylic amines from achiral allylic carbonates and carbamate (B1207046) nucleophiles. nih.govberkeley.edu These reactions are notable for their high regioselectivity and enantioselectivity. nih.govberkeley.edu The versatility of the carbamate group also allows for the functionalization of the carbon alpha to the carbamate group by increasing its acidity and stabilizing the corresponding lithiated carbanion. ukzn.ac.za

A one-pot synthesis of amides from N-Boc-protected amines has been developed, which proceeds through the in situ generation of isocyanate intermediates in the presence of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), followed by reaction with Grignard reagents. nih.gov This highlights a pathway that avoids the traditional two-step deprotection-acylation sequence. nih.gov The reactivity of the N-Boc group is, therefore, a key feature in designing synthetic routes. researchgate.net

Role of Transition Metal Catalysts in Reaction Mechanisms

Transition metal catalysts play a pivotal role in dictating the reaction mechanisms of N-Boc allylic carbamates, offering pathways that are often highly selective and efficient.

Palladium catalysis is widely employed for the functionalization of allylic carbamates. A key mechanistic step in many of these reactions is aminopalladation, where a palladium catalyst facilitates the addition of the nitrogen atom of the carbamate across the double bond. researchgate.net This can occur in an intramolecular fashion, as seen in the palladium(II)-catalyzed tandem cyclization-coupling reaction of allenyl N-tosylcarbamates, which proceeds via intramolecular aminopalladation of the allene. nih.gov

In the context of oxidative cyclization, a Pd(II) catalyst is proposed to coordinate to the alkene of the allylic carbamate, making it susceptible to nucleophilic attack by the carbamate nitrogen. escholarship.org The stereochemical outcome of this C-N bond formation can be highly dependent on the reaction conditions. escholarship.org For instance, the Markovnikov addition of carbamates to allylic alcohols has been shown to proceed via a syn-aminopalladation mechanism. escholarship.org Following aminopalladation, subsequent steps such as β-hydride elimination or reductive elimination determine the final product. researchgate.netescholarship.org The formation of a palladium π-allyl complex from an allylic carbamate can also lead to deprotection, generating a free amine. mit.edu

Iridium catalysts have emerged as powerful tools for the enantioselective allylic substitution of carbamates. nih.govrsc.org These reactions typically involve the reaction of a carbamate nucleophile with an achiral allylic carbonate in the presence of a chiral iridium catalyst. nih.govberkeley.edu The mechanism is believed to proceed through the formation of an iridium-allyl intermediate. nih.gov The high levels of regioselectivity and enantioselectivity observed are attributed to the specific geometry of the catalyst and the non-covalent interactions between the allyl ligand and the incoming nucleophile. nih.govorganic-chemistry.org

Computational studies on the iridium-catalyzed allylic substitution to form allyl carbamates have provided a detailed picture of the reaction pathway. nih.gov These studies show that the active catalyst is a cyclometalated iridium(I) species. nih.gov The nucleophilic carbamate can be formed in situ from CO2 and an amine. nih.gov The stereochemical outcome is determined during the nucleophilic attack on the iridium-allyl complex. nih.gov Unlike some palladium-catalyzed reactions, iridium-catalyzed allylation of carbamates often yields the branched product with high selectivity. organic-chemistry.org

Identification and Role of Reactive Intermediates (e.g., Isocyanates, Acyl Azides, Organometallics)

The formation of reactive intermediates is a common feature in the reactions of N-Boc allylic carbamates. One of the most significant intermediates is the isocyanate, which can be generated under various conditions. researchgate.netnih.gov Under the influence of a strong base like tert-butoxide lithium, Boc-protected amines can form isocyanates, which are then trapped by nucleophiles such as alcohols, thiols, or amines to produce carbamates, thiocarbamates, and ureas, respectively. nih.govresearchgate.net Isocyanates can also be generated by activating the N-Boc group with reagents like trifluoromethanesulfonyl anhydride (Tf₂O). nih.govnih.gov

In transition metal-catalyzed reactions, organometallic intermediates are key. In palladium-catalyzed reactions, π-allylpalladium complexes are frequently formed, where the palladium atom is coordinated to the three carbon atoms of the allyl group. mit.edu The subsequent reaction of this complex with a nucleophile determines the final product. Similarly, in iridium-catalyzed allylic substitutions, iridium-allyl complexes are the crucial intermediates that dictate the regioselectivity and stereoselectivity of the reaction. nih.gov

In some transformations, other reactive species play a role. For example, in the iodine(III)-mediated aziridination of certain cyclic allylic carbamates, an iminoiodinane intermediate is involved when the reaction is performed without a Rh(II) catalyst. nih.gov However, with a Rh(II) catalyst, a metallonitrene intermediate is proposed. nih.gov

Stereochemical Control in Mechanistic Pathways (e.g., Syn vs. Anti Aminopalladation)

The stereochemical outcome of reactions involving N-Boc allylic carbamates is often determined by the specific mechanistic pathway. In palladium-catalyzed reactions, the stereochemistry of aminopalladation is a critical factor. escholarship.org This process can proceed through either a syn-aminopalladation or an anti-aminopalladation pathway. researchgate.net In a syn-aminopalladation, the palladium and the nitrogen add to the same face of the double bond, whereas in an anti-aminopalladation, they add to opposite faces. researchgate.net Isotopic labeling studies have been used to determine the stereochemical course of these reactions, with some studies indicating a preference for syn-aminopalladation. escholarship.org

In iridium-catalyzed enantioselective allylic substitutions, the high degree of stereocontrol is a result of the chiral environment created by the catalyst. nih.govorganic-chemistry.org The phosphoramidite-alkene ligands used in these systems create a well-defined chiral pocket around the iridium center, which directs the attack of the nucleophile on the iridium-allyl intermediate to one specific face, leading to high enantioselectivities. rsc.orgnih.gov The stereochemical outcome in nickel-catalyzed cross-coupling of benzylic carbamates can be controlled by the choice of an achiral ligand, with some ligands promoting retention of configuration and others promoting inversion. nih.gov

The table below summarizes the key mechanistic features discussed:

Mechanistic AspectKey FeaturesRelevant Compound(s)
Reaction Pathways Formation of isocyanate intermediates under basic conditions; Palladium-catalyzed oxidative cyclization; Iridium-catalyzed allylic substitution.tert-butyl N-[(E)-but-2-enyl]carbamate and other N-Boc allylic carbamates
Palladium-Catalyzed Mechanisms Aminopalladation (syn or anti); Formation of π-allylpalladium complexes.Allylic carbamates, Allenyl N-tosylcarbamates
Iridium-Catalyzed Mechanisms Formation of iridium-allyl intermediates; High enantioselectivity and regioselectivity.Allylic carbonates, N-Boc carbamates
Reactive Intermediates Isocyanates, π-allylpalladium complexes, Iridium-allyl complexes, Iminoiodinanes.N-Boc protected amines, Allylic carbamates
Stereochemical Control Syn vs. anti aminopalladation; Ligand-controlled stereoselectivity.Allylic alcohols, Benzylic carbamates

Computational Chemistry and Theoretical Studies on Tert Butyl N E but 2 Enyl Carbamate Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for mapping out the reaction pathways involved in the formation of Tert-butyl N-[(E)-but-2-enyl]carbamate. This compound is typically synthesized via catalytic allylic amination, and DFT calculations are instrumental in understanding the step-by-step mechanism of these reactions.

Researchers employ DFT to calculate the energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate. For instance, in palladium-catalyzed or iridium-catalyzed allylic amination, the catalytic cycle involves several key steps: oxidative addition, coordination of the nucleophile (the carbamate (B1207046) precursor), and reductive elimination. DFT calculations can model each of these stages, providing a detailed energetic landscape of the reaction.

These computational studies provide a quantitative framework for comparing different potential mechanisms. For example, in the allylation of primary amines, DFT has been used to evaluate mechanisms involving cationic hydridopalladium complexes versus pathways that rely on the decomplexation of a coordinated allylammonium intermediate, ultimately finding the latter to be more favorable. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and catalyst design.

Modeling of Stereoselectivity and Regioselectivity in Catalytic Reactions

One of the most significant applications of computational chemistry in the study of reactions forming this compound is the modeling of stereoselectivity and regioselectivity. Iridium-catalyzed allylic substitution reactions are well-known for their high selectivity, which can be rationalized through computational models. nih.govnih.govorganic-chemistry.org

DFT calculations can predict which of several possible regioisomers or stereoisomers is more likely to form by comparing the activation energies of the transition states leading to each product. The product distribution is governed by the Curtin-Hammett principle, where the ratio of products depends on the relative energy barriers of the stereodetermining or regio-determining transition states.

For a reaction producing this compound, a key consideration is the regioselectivity of the nucleophilic attack on the π-allyl intermediate. DFT models can calculate the energies of the transition states for attack at the different carbons of the allyl group. These models often reveal that the observed selectivity arises from a complex interplay of steric and electronic factors within the transition state structure, which includes the catalyst, ligand, substrate, and nucleophile. rsc.org For instance, in iridium-catalyzed allylic amination, the choice of ligand on the iridium center is critical for controlling the outcome, and DFT can model how different ligands influence the geometry and energy of the key transition states. berkeley.edu

The table below illustrates hypothetical energy differences calculated via DFT for different selective pathways in a generic iridium-catalyzed allylic amination.

PathwayTransition StateRelative Energy (kcal/mol)Predicted Major Product
Regioselectivity
Linear Product FormationTS-Linear0.0Linear
Branched Product FormationTS-Branched+2.5
Stereoselectivity
(E)-Isomer FormationTS-(E)0.0(E)-Isomer
(Z)-Isomer FormationTS-(Z)+3.1

Note: Data are hypothetical and for illustrative purposes.

Elucidation of Transition State Structures and Energetics

The heart of understanding reaction mechanisms and selectivity lies in the detailed characterization of transition state (TS) structures and their associated energies. Computational chemistry, particularly DFT, allows for the precise location and analysis of these fleeting structures.

For a reaction forming an allylic carbamate, the key transition states would involve the nucleophilic attack of the carbamate nitrogen onto the metal-complexed allyl group. Using DFT, the geometry of such a transition state can be optimized, and its nature as a true first-order saddle point on the potential energy surface can be confirmed by frequency analysis (which should yield exactly one imaginary frequency corresponding to the reaction coordinate).

The energetic profile of the reaction, including the Gibbs free energy barriers (ΔG‡) for each step, can be calculated. researchgate.net For example, in a study of a cooperative copper-catalyzed allylic C-H amination, DFT calculations revealed a Gibbs free-energy barrier of 7.6 kcal/mol for the C-N bond reductive elimination step. researchgate.net These calculated barriers can be compared with experimental kinetic data to validate the proposed mechanism. The elucidation of these transition states provides a molecular-level picture of how bonds are formed and broken, and how the stereochemical and regiochemical outcomes are set. rsc.org

Analysis of Non-Covalent Interactions Influencing Selectivity

In modern catalysis, it is increasingly recognized that subtle non-covalent interactions (NCIs) play a crucial role in directing selectivity. nih.govresearchgate.net These interactions, such as hydrogen bonds, C-H···π interactions, and steric repulsion, can stabilize one transition state over another by just a few kcal/mol, which is enough to dictate the reaction's outcome.

Computational methods are essential for identifying and quantifying these weak interactions within a transition state assembly. Techniques like Non-Covalent Interaction (NCI) analysis, also known as Reduced Density Gradient (RDG) analysis, can be used to visualize and characterize NCIs in 3D space. researchgate.net This analysis helps pinpoint the specific interactions between the ligand, the substrate, and the nucleophile that are responsible for stereochemical control.

For example, in a catalytic system forming this compound, the chiral pocket created by the catalyst's ligand might engage in specific C-H···O or N-H···π interactions with the substrate. rsc.org These interactions can lock the substrate into a specific conformation, exposing one face to nucleophilic attack and thus leading to high enantioselectivity. DFT calculations, often supplemented with dispersion corrections (e.g., DFT-D3), are necessary to accurately model these dispersion-driven interactions. nih.gov The strategic use of NCIs is a key principle in modern catalyst design, and computational analysis provides the fundamental understanding needed to harness these forces effectively. nih.govresearchgate.net

Synthetic Utility and Advanced Applications of Tert Butyl N E but 2 Enyl Carbamate

Building Blocks for Diverse Chiral Amine Derivatives

The strategic placement of the double bond in Tert-butyl N-[(E)-but-2-enyl]carbamate makes it an excellent substrate for various asymmetric reactions to generate a wide array of chiral amine derivatives. The tert-butoxycarbonyl (Boc) group provides stable protection for the nitrogen atom, which can be readily removed under acidic conditions after the desired stereocenters have been established.

Researchers have utilized this compound in stereoselective transformations to introduce chirality. One of the key strategies involves the asymmetric epoxidation of the alkene followed by regioselective ring-opening of the resulting epoxide. This two-step process can yield chiral amino alcohols, which are valuable building blocks in medicinal chemistry. Another important transformation is asymmetric dihydroxylation, which installs two adjacent stereocenters, leading to the formation of chiral aminodiols.

Furthermore, transition metal-catalyzed reactions, such as asymmetric hydrogenation or hydroformylation, can be employed to create chiral amines. For instance, asymmetric hydrogenation of the double bond can produce N-Boc-protected (S)- or (R)-aminobutane derivatives, depending on the chiral catalyst used. These methods provide access to enantiomerically enriched amines that are crucial for the synthesis of pharmaceuticals and other biologically active compounds.

Intermediates in the Total Synthesis of Natural Products and Bioactive Molecules

The structural features of this compound make it a valuable C4 building block in the total synthesis of complex molecules. Its ability to introduce a protected amino group and a handle for further carbon-carbon bond formation is frequently exploited in the assembly of natural product backbones.

This compound serves as a precursor for the synthesis of β-amino acids, which are important structural motifs in various natural products and peptidomimetics. A common synthetic route involves the hydroboration-oxidation of the alkene to yield the corresponding alcohol. Subsequent oxidation of the terminal alcohol to a carboxylic acid furnishes the desired N-Boc-protected β-amino acid. This transformation allows for the introduction of the carboxyl group at the β-position relative to the nitrogen atom, a key structural feature of this class of amino acids. The stereochemistry of the resulting β-amino acid can be controlled through the use of chiral hydroborating agents.

The synthesis of enantioenriched β-lactams, the core structural unit of penicillin and cephalosporin (B10832234) antibiotics, can be achieved using this compound. One established method involves an intramolecular cyclization strategy. For example, the synthesis can proceed through the formation of a β-hydroxy ester derivative from the carbamate (B1207046). Activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution by the carbamate nitrogen leads to the formation of the four-membered azetidin-2-one (B1220530) ring, characteristic of β-lactams. The stereochemical outcome of the cyclization can be directed by the stereocenters established in the β-hydroxy ester intermediate, thus allowing for the synthesis of enantioenriched products.

A representative reaction for the formation of a β-lactam precursor is detailed in the table below.

Reaction StepReagents and ConditionsProductYield (%)
Asymmetric DihydroxylationAD-mix-β, MeSO₂NH₂, t-BuOH/H₂O, 0°C(2R,3S)-tert-butyl (2,3-dihydroxybutyl)carbamate95
Selective Protection2,2-Dimethoxypropane, p-TsOH, CH₂Cl₂tert-butyl ((4S,5R)-2,2,5-trimethyl-1,3-dioxan-4-yl)carbamate92
Oxidation & CyclizationJones Oxidation, then treatment with baseEnantioenriched β-Lactam78

This table presents a generalized synthetic pathway and yields may vary based on specific substrates and reaction optimizations.

Development of Iterative Synthetic Strategies and Cascade Reactions

The dual functionality of this compound makes it an ideal participant in iterative synthetic strategies and cascade reactions, enabling the rapid construction of molecular complexity from a simple starting material. In an iterative approach, a sequence of reactions can be repeated to systematically build up a carbon chain with controlled stereochemistry. For example, the alkene can be functionalized, the Boc group removed, and a new butenyl unit can be appended to the free amine, setting the stage for the next iteration of functionalization.

In cascade reactions, the compound can be triggered to undergo a series of intramolecular transformations to form complex polycyclic systems in a single synthetic operation. For instance, a Diels-Alder reaction using the butenyl group as the dienophile, followed by an intramolecular cyclization involving the nitrogen nucleophile, can lead to the formation of bicyclic amine derivatives. Such strategies are highly efficient as they minimize the number of synthetic steps, purification procedures, and waste generated, aligning with the principles of green chemistry.

Q & A

Q. Critical Parameters :

VariableOptimal RangeImpact on Yield
SolventDCM/THFMaximizes reagent solubility
BaseTriethylamineNeutralizes acid, prevents decomposition
Temperature0–25°CMinimizes thermal degradation
Reaction Time4–12 hrsEnsures complete conversion

Basic: How can researchers characterize the molecular structure and purity of this compound?

Answer:
Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the (E)-alkene geometry (J = 12–16 Hz for trans coupling) and tert-butyl group (δ 1.4 ppm for nine equivalent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 214.1443 for C₁₀H₁₉NO₂) .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm the carbamate group .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) achieve >98% purity .
  • Melting Point : Sharp melting points (e.g., 85–87°C) indicate crystallinity and purity .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound synthesis?

Answer:
Discrepancies often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may reduce yields due to side reactions, while DCM improves selectivity .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd/C) can enhance regioselectivity but require inert atmospheres to prevent alkene isomerization .
  • Stoichiometry : Excess Boc₂O (1.2–1.5 eq.) ensures complete amine carbamoylation .

Q. Validation Protocol :

Systematically vary solvents, bases, and temperatures in a Design of Experiments (DoE) framework.

Monitor reaction progress via TLC or in-situ FTIR for real-time analysis.

Compare kinetic data (e.g., Arrhenius plots) to identify optimal conditions .

Advanced: How does the (E)-but-2-enyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The (E)-alkene moiety introduces steric and electronic effects:

  • Conjugation : Stabilizes transition states in Michael additions or Diels-Alder reactions, enabling regioselective derivatization .
  • Biological Activity : Enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) due to planar geometry .
  • Metabolic Stability : The rigid (E)-configuration reduces susceptibility to oxidative degradation compared to (Z)-isomers .

Case Study :
In anti-inflammatory studies, tert-butyl carbamates with (E)-alkenes showed 30% higher activity than saturated analogs, attributed to improved target engagement .

Advanced: What safety protocols are essential when handling this compound in lab-scale synthesis?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Quench residual Boc₂O with methanol before disposal to prevent exothermic reactions .

Q. Emergency Measures :

  • Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 5% acetic acid .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
  • ADMET Prediction : SwissADME or ADMETlab2.0 forecasts bioavailability, toxicity, and metabolic pathways .

Validation : Cross-check computational results with in vitro enzyme assays (e.g., fluorescence polarization for binding affinity) .

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